molecular formula C24H22N2O4S B4195405 4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

Cat. No.: B4195405
M. Wt: 434.5 g/mol
InChI Key: JGRFZPNYCRWSNO-UHFFFAOYSA-N
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Description

4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a complex organic compound with the molecular formula C24H22N2O4S. This compound is characterized by its unique structure, which includes a dibenzo[b,d]furan core, a pyrrolidinylsulfonyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of the dibenzo[b,d]furan core using reagents such as pyrrolidine and sulfonyl chlorides under controlled conditions.

    Attachment of the benzamide moiety: The final step involves the coupling of the sulfonylated dibenzo[b,d]furan intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]thiobenzamide: Similar structure but with a thiobenzamide group.

Uniqueness

4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibenzo[b,d]furan core, combined with the pyrrolidinylsulfonyl and benzamide groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-16-4-6-17(7-5-16)24(27)25-18-8-10-20-21-15-19(9-11-22(21)30-23(20)14-18)31(28,29)26-12-2-3-13-26/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRFZPNYCRWSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide
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4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide
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4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide
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4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

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